tert-Butyl 3-bromo-2-oxobutanoate
Description
Its molecular formula is C₈H₁₃BrO₃, with a molecular weight of approximately 237.09 g/mol. The tert-butyl group imparts steric bulk, while the bromine and oxo groups enhance electrophilicity, making this compound a versatile intermediate in organic synthesis, particularly in alkylation or nucleophilic substitution reactions .
The tert-butyl ester’s stability and solubility profile (likely low water solubility due to the hydrophobic tert-butyl group) may make it preferable in controlled reaction environments .
Properties
CAS No. |
61964-76-9 |
|---|---|
Molecular Formula |
C8H13BrO3 |
Molecular Weight |
237.09 g/mol |
IUPAC Name |
tert-butyl 3-bromo-2-oxobutanoate |
InChI |
InChI=1S/C8H13BrO3/c1-5(9)6(10)7(11)12-8(2,3)4/h5H,1-4H3 |
InChI Key |
YNUGBNHGGVQACP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of tert-Butyl 3-bromo-2-oxobutanoate and Analogues
Key Comparative Insights
Reactivity The bromo and oxo groups in this compound make it highly electrophilic, facilitating nucleophilic attacks at the β-carbon. This contrasts with non-brominated esters (e.g., tert-butyl 2-oxobutanoate), which primarily undergo enolate-mediated reactions . Compared to methyl or ethyl esters, the tert-butyl group reduces reactivity due to steric hindrance, slowing hydrolysis but enhancing selectivity in reactions .
Stability and Safety Like tert-butyl alcohol (), tert-butyl esters are flammable and may decompose under strong acids to release flammable gases (e.g., isobutylene) . Brominated compounds often pose toxicity risks (e.g., skin/eye irritation) similar to those noted for tert-butyl alcohol in , though specific data on this ester are lacking.
Synthetic Utility The tert-butyl ester’s stability under basic conditions makes it preferable for multi-step syntheses over methyl esters, which hydrolyze more readily. In contrast, methyl 3-bromo-2-oxobutanoate () is more reactive in SN2 reactions due to lower steric hindrance .
Research Findings
- Thermal Stability: Tert-butyl derivatives generally decompose above 150°C, as seen in tert-butyl alcohol’s flammability profile (). The bromine atom in this compound may lower thermal stability compared to non-halogenated analogues.
- This contrasts with methyl or ethyl esters, which have moderate solubility in polar solvents.
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